An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-Cyclopentylpropane-1-sulfonyl chloride
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-Cyclopentylpropane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Aliphatic Sulfonyl Chlorides
In the landscape of modern medicinal chemistry and organic synthesis, sulfonyl chlorides are indispensable electrophilic reagents. Their ability to readily form stable sulfonamides and sulfonate esters has cemented their role as critical building blocks in the construction of complex molecular architectures.[1] While aromatic sulfonyl chlorides have been extensively studied, their aliphatic counterparts, such as 3-cyclopentylpropane-1-sulfonyl chloride, offer unique structural motifs that are of growing interest in drug discovery. The incorporation of a cyclopentyl group can enhance lipophilicity and modulate the conformational properties of a molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and reactivity of 3-Cyclopentylpropane-1-sulfonyl chloride. While experimental data for this specific compound is not widely published, this guide will leverage established principles of sulfonyl chloride chemistry to provide a robust framework for its use in a research and development setting.
Core Physicochemical Properties
The physicochemical properties of 3-Cyclopentylpropane-1-sulfonyl chloride are crucial for its handling, reaction setup, and purification. The table below summarizes its key identifiers and estimated physical properties based on its structure and data from analogous aliphatic sulfonyl chlorides.
| Property | Value / Information | Source / Basis |
| Molecular Formula | C₈H₁₅ClO₂S | [2] |
| Molecular Weight | 210.72 g/mol | Calculated |
| CAS Number | Not broadly indexed | - |
| Appearance | Expected to be a colorless to pale yellow liquid | General observation for alkyl sulfonyl chlorides[3] |
| Odor | Pungent, acrid | General characteristic of sulfonyl chlorides[3] |
| Boiling Point | Estimated >200 °C (with potential decomposition) | Extrapolated from similar structures |
| Density | Estimated ~1.1 - 1.2 g/cm³ | Extrapolated from similar structures |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, diethyl ether). Reacts with protic solvents (e.g., water, alcohols). | General reactivity of sulfonyl chlorides[4] |
| Moisture Sensitivity | Highly sensitive to moisture; hydrolyzes to the corresponding sulfonic acid. | General reactivity of sulfonyl chlorides[4] |
Synthesis of 3-Cyclopentylpropane-1-sulfonyl chloride: An Experimental Protocol
The most common and efficient method for the synthesis of alkyl sulfonyl chlorides is the oxidative chlorination of the corresponding thiol.[5][6] This approach is generally high-yielding and can be performed under relatively mild conditions. The following protocol describes a plausible synthesis of 3-cyclopentylpropane-1-sulfonyl chloride from 3-cyclopentylpropanethiol.
Experimental Protocol: Oxidative Chlorination of 3-Cyclopentylpropanethiol
Materials:
-
3-Cyclopentylpropanethiol
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Deionized water
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-cyclopentylpropanethiol (1.0 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of N-Chlorosuccinimide (NCS) (2.0 to 2.2 equivalents) in anhydrous acetonitrile.
-
Slowly add the NCS solution to the stirred thiol solution via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is completely consumed.
-
Upon completion, quench the reaction by the slow addition of cold deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of acetonitrile).
-
Combine the organic layers and wash with deionized water, followed by a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 3-cyclopentylpropane-1-sulfonyl chloride.
-
The crude product can be purified by vacuum distillation if necessary.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical to prevent the hydrolysis of the sulfonyl chloride product.[4]
-
Low Temperature: The reaction is highly exothermic. Maintaining a low temperature during the addition of NCS minimizes the formation of side products.
-
NCS as Oxidant: NCS is a convenient and effective reagent for the oxidative chlorination of thiols to sulfonyl chlorides.[7]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 3-Cyclopentylpropane-1-sulfonyl chloride.
Reactivity and Synthetic Applications
The reactivity of 3-cyclopentylpropane-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom.[8] It readily undergoes nucleophilic substitution with a variety of nucleophiles, making it a versatile synthetic intermediate.
Sulfonamide Formation
The reaction with primary and secondary amines to form sulfonamides is one of the most important applications of sulfonyl chlorides.[1] This reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.
Sulfonate Ester Formation
Reaction with alcohols in the presence of a base yields sulfonate esters. This is a common strategy to convert a poor leaving group (hydroxyl) into a good leaving group (sulfonate) for subsequent substitution or elimination reactions.[8]
Friedel-Crafts Sulfonylation
With electron-rich aromatic compounds, sulfonyl chlorides can undergo Friedel-Crafts sulfonylation in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form sulfones.[4]
Reaction Mechanism: Sulfonamide Formation
Caption: General mechanism for sulfonamide formation.
Spectroscopic Characterization
The identity and purity of 3-cyclopentylpropane-1-sulfonyl chloride would be confirmed using a combination of spectroscopic techniques. The following table outlines the expected spectral data.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | - Multiplet around 3.3-3.6 ppm (triplet, 2H, -CH₂-SO₂Cl)- Multiplets corresponding to the cyclopentyl and propyl chain protons between 0.9-2.2 ppm. |
| ¹³C NMR (CDCl₃) | - Signal for the carbon attached to the sulfonyl chloride group expected around 60-70 ppm.- Signals for the cyclopentyl and propyl carbons in the aliphatic region. |
| IR Spectroscopy | - Strong, characteristic asymmetric and symmetric S=O stretching bands at approximately 1370-1380 cm⁻¹ and 1160-1170 cm⁻¹, respectively.- S-Cl stretching vibration around 600-700 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 210 and 212 in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes.- Fragmentation pattern showing loss of Cl (m/z = 175) and SO₂ (m/z = 146). |
Safety and Handling
3-Cyclopentylpropane-1-sulfonyl chloride, like other sulfonyl chlorides, is expected to be a corrosive and moisture-sensitive compound.[9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is crucial to avoid contact with skin and eyes and to prevent inhalation of its vapors. Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.
Conclusion
3-Cyclopentylpropane-1-sulfonyl chloride is a valuable, albeit not extensively characterized, building block for organic synthesis. Its utility lies in the ability to introduce a cyclopentylpropylsulfonyl moiety into various molecules, a feature of interest for modifying the physicochemical properties of lead compounds in drug discovery. This guide has provided a comprehensive overview of its expected properties, a plausible synthetic route, and its characteristic reactivity based on the well-established chemistry of aliphatic sulfonyl chlorides. Researchers employing this reagent are encouraged to use the information herein as a foundational guide for its safe and effective use in their synthetic endeavors.
References
-
MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]
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Wikipedia. Sulfonyl halide. [Link]
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ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]
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National Center for Biotechnology Information. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]
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PubChemLite. 3-cyclopentylpropane-1-sulfonyl chloride (C8H15ClO2S). [Link]
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ACS Publications. Synthesis of β-Hydroxysulfones from Sulfonyl Chlorides and Alkenes Utilizing Visible Light Photocatalytic Sequences. [Link]
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Taylor & Francis Online. Sulfonyl chloride – Knowledge and References. [Link]
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Organic Chemistry Portal. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. [Link]
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